molecular formula C12H16IN B13973371 1-Benzyl-3-(2-iodoethyl)azetidine

1-Benzyl-3-(2-iodoethyl)azetidine

Cat. No.: B13973371
M. Wt: 301.17 g/mol
InChI Key: UAUOGERKHJWWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-iodoethyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-iodoethyl)azetidine typically involves the alkylation of azetidine derivatives. One common method includes the reaction of 1-benzylazetidine with 2-iodoethanol under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-iodoethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-(2-iodoethyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-iodoethyl)azetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects in the treatment of diseases like cancer .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(2-iodoethyl)azetidine is unique due to the presence of both benzyl and iodoethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for versatile applications in various fields, distinguishing it from other azetidine derivatives .

Properties

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

1-benzyl-3-(2-iodoethyl)azetidine

InChI

InChI=1S/C12H16IN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

UAUOGERKHJWWDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.